molecular formula C2H6ClF3N2 B2576126 (2,2,2-Trifluoroethyl)hydrazine hydrochloride CAS No. 1081515-82-3

(2,2,2-Trifluoroethyl)hydrazine hydrochloride

Cat. No.: B2576126
CAS No.: 1081515-82-3
M. Wt: 150.53
InChI Key: WOBWLDBQTJTCHS-UHFFFAOYSA-N
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Description

(2,2,2-Trifluoroethyl)hydrazine hydrochloride (CAS: 1081515-82-3) is a fluorinated hydrazine derivative with the molecular formula C₂H₆ClF₃N₂ and a molecular weight of 170.53 g/mol . It is widely employed as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialized ligands. The trifluoroethyl group imparts strong electron-withdrawing effects, enhancing reactivity in nucleophilic substitutions and cyclization reactions. Its applications include the synthesis of semicarbazides via carbamate intermediates and participation in palladium-catalyzed processes as a ligand or additive .

Properties

IUPAC Name

2,2,2-trifluoroethylhydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5F3N2.ClH/c3-2(4,5)1-7-6;/h7H,1,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOBWLDBQTJTCHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1081515-82-3
Record name (2,2,2-trifluoroethyl)hydrazine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2,2-Trifluoroethyl)hydrazine hydrochloride typically involves the reaction of 2,2,2-trifluoroethylamine with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2,2,2-Trifluoroethyl)hydrazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroacetic acid derivatives, while substitution reactions can produce a wide range of functionalized hydrazine compounds .

Scientific Research Applications

Biochemical Applications

Interaction with Myoglobin
Research has demonstrated that (2,2,2-trifluoroethyl)hydrazine can interact with myoglobin, a heme protein. This interaction is studied to understand the binding properties and structural changes induced by the compound. Spectroscopic techniques such as UV-Vis and fluorescence spectroscopy are employed to analyze these interactions. The findings can inform drug design strategies targeting heme proteins, potentially leading to therapeutic advancements in conditions related to hemoglobin dysfunctions.

Environmental Monitoring

Detection of Aldehydes and Acetone
In analytical chemistry, (2,2,2-trifluoroethyl)hydrazine hydrochloride has been utilized for the simultaneous detection of aldehydes and acetone in water samples. The compound selectively reacts with these substances to form stable derivatives that can be quantified using gas chromatography or high-performance liquid chromatography (HPLC). This application is significant for pollution monitoring and quality control in environmental studies.

Organic Synthesis

Fluorinated Compounds
The compound serves as a key reagent in the synthesis of trifluoromethylated compounds. For instance, it has been explored as a precursor for generating trifluorodiazoethane under controlled conditions. This reactivity allows for the introduction of trifluoromethyl groups into organic molecules, which is valuable in medicinal chemistry and the development of agrochemicals .

Medicinal Chemistry

Intermediate in Drug Development
this compound is also recognized as an intermediate in the synthesis of pharmaceuticals. Its derivatives have shown potential in developing compounds that target various diseases, including neurodegenerative disorders. For example, its use in synthesizing compounds like CY6463 highlights its role in advancing clinical research for central nervous system disorders .

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings/Outcomes
BiochemistryInteraction with myoglobinInsights into binding properties aiding drug design
Environmental MonitoringDetection of aldehydes and acetoneReliable quantification methods for pollution monitoring
Organic SynthesisPrecursor for trifluoromethylated compoundsEnables introduction of trifluoromethyl groups
Medicinal ChemistryIntermediate in drug synthesisPotential applications in treating neurodegenerative diseases

Case Studies

  • Myoglobin Interaction Study
    A study focusing on the interaction between this compound and myoglobin revealed critical insights into how this compound affects heme protein structure and function. This research utilized advanced spectroscopic techniques to elucidate binding affinities and conformational changes.
  • Environmental Analysis
    An analytical study demonstrated the effectiveness of this compound in detecting trace levels of aldehydes and acetone in water samples. The results showed high sensitivity and selectivity, making it a valuable tool for environmental chemists focused on pollution assessment.
  • Synthesis of Trifluoromethylated Compounds
    Research highlighted the use of this compound as a reagent for generating trifluorodiazoethane, facilitating various organic transformations that are essential for developing new pharmaceuticals.

Mechanism of Action

The mechanism of action of (2,2,2-Trifluoroethyl)hydrazine hydrochloride involves its interaction with various molecular targets. In biological systems, it can interact with heme proteins, affecting their function. The trifluoroethyl group enhances the compound’s reactivity, allowing it to participate in various chemical reactions and pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluoroethyl Hydrazine Derivatives

(2,2-Difluoroethyl)hydrazine Hydrochloride
  • Molecular Formula : C₂H₇ClF₂N₂
  • Molecular Weight : 132.54 g/mol
  • Key Differences :
    • Contains two fluorine atoms instead of three, reducing electron-withdrawing effects.
    • Lower molecular weight and altered solubility (liquid at room temperature vs. solid for the trifluoro analog) .
    • Reactivity in hydrazone formation may differ due to reduced fluorination.
(2-Fluoroethyl)piperazine Dihydrochloride
  • Molecular Formula : C₄H₁₂Cl₂F₂N₂
  • Molecular Weight : 217.06 g/mol
  • Key Differences :
    • Replaces the hydrazine moiety with a piperazine ring , altering basicity and coordination properties.
    • Used in ligand design for metal complexes, contrasting with the trifluoroethyl hydrazine’s role in semicarbazide synthesis .

Aromatic Hydrazine Derivatives

(2-Fluoro-4-methylphenyl)hydrazine Hydrochloride
  • Molecular Formula : C₇H₈ClFN₂
  • Molecular Weight : 174.61 g/mol
  • Key Differences :
    • Features an aromatic ring with fluorine and methyl substituents, enabling conjugation and π-π interactions.
    • Primarily used in hydrazone formation for bioactive molecule synthesis, unlike the aliphatic trifluoroethyl analog .
[2-(2-Methylphenoxy)ethyl]hydrazine Hydrochloride
  • Molecular Formula : C₉H₁₄ClN₂O
  • Molecular Weight : 202.68 g/mol
  • Key Differences: Incorporates a phenoxy group, enhancing lipophilicity and stability. Applications in dye and polymer chemistry, diverging from the trifluoroethyl derivative’s pharmaceutical focus .

Functionalized Hydrazines

(2-Methoxyethyl)hydrazine Hydrochloride
  • Molecular Formula : C₃H₁₁ClN₂O
  • Molecular Weight : 126.59 g/mol
  • Key Differences :
    • Substitutes fluorine with a methoxy group , increasing electron-donating capacity.
    • Reacts more readily in alkylation reactions but lacks the thermal stability of fluorinated analogs .
1-Chloroacetyl-2-(trifluoroacetyl)hydrazine
  • Molecular Formula : C₃H₄ClF₃N₂O
  • Molecular Weight : 212.53 g/mol
  • Key Differences :
    • Contains chloroacetyl and trifluoroacetyl groups , making it highly reactive in acyl transfer reactions.
    • Used in peptide mimetics, contrasting with the trifluoroethyl hydrazine’s role as a building block .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Applications Reactivity Notes
(2,2,2-Trifluoroethyl)hydrazine HCl C₂H₆ClF₃N₂ 170.53 CF₃CH₂- Pharmaceuticals, ligands High electrophilicity due to CF₃
(2,2-Difluoroethyl)hydrazine HCl C₂H₇ClF₂N₂ 132.54 CHF₂CH₂- Organic intermediates Less electron-withdrawing
(2-Fluoro-4-methylphenyl)hydrazine HCl C₇H₈ClFN₂ 174.61 Aromatic F/CH₃ Hydrazone synthesis Conjugation-enabled reactions
(2-Methoxyethyl)hydrazine HCl C₃H₁₁ClN₂O 126.59 CH₃OCH₂- Alkylation reactions Enhanced nucleophilicity

Biological Activity

(2,2,2-Trifluoroethyl)hydrazine hydrochloride is a fluorinated hydrazine derivative that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The incorporation of fluorine atoms in organic compounds often enhances their metabolic stability and biological activity, making them valuable in drug development and other applications.

  • Molecular Formula : C₂H₅F₃N₂
  • CAS Number : 5042-30-8
  • Molecular Weight : 114.07 g/mol
  • Storage Conditions : Store in a dark place under inert atmosphere at -20°C .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, antifungal, and potential anticancer properties. The presence of trifluoromethyl groups can significantly alter the pharmacokinetic and pharmacodynamic profiles of compounds.

Antimicrobial Activity

Studies have shown that hydrazine derivatives can possess significant antimicrobial properties. For instance, a series of compounds derived from hydrazines demonstrated varying levels of activity against bacterial strains. The introduction of trifluoromethyl groups was found to enhance these activities due to increased lipophilicity and altered interaction with microbial membranes .

Antifungal Activity

A study focusing on the synthesis of coumarin thiazoles containing trifluoromethyl groups highlighted their antifungal activities. Compounds similar to this compound were tested against various fungal strains, showing promising results that warrant further investigation into their mechanisms of action .

Study 1: Synthesis and Characterization

A comprehensive study synthesized several fluorinated hydrazines, including this compound. The researchers evaluated the biological activity of these compounds through various assays. The results indicated that compounds with fluorinated substituents exhibited enhanced stability in biological systems and improved interaction with target enzymes .

Study 2: Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis revealed that the introduction of the trifluoromethyl group significantly influenced the biological activity of hydrazine derivatives. In particular, compounds with lower lipophilicity values showed higher antimicrobial activity .

CompoundLipophilicityAntimicrobial Activity
A3.0Moderate
B3.5High
C4.0Low

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interfere with cellular processes by disrupting membrane integrity or inhibiting specific metabolic pathways.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing (2,2,2-Trifluoroethyl)hydrazine hydrochloride with high purity?

  • Answer : The compound is synthesized via condensation of hydrazine with 2,2,2-trifluoroethylamine hydrochloride under anhydrous conditions. A common method involves using 3-Ethyl-1-[3-(dimethylamino)propyl]carbodiimide hydrochloride (EDC) as a coupling agent in aqueous or polar aprotic solvents. Key parameters include maintaining a 1:1.2 molar ratio of hydrazine to trifluoroethylamine hydrochloride and reaction temperatures below 25°C to minimize side reactions. Purification is achieved through recrystallization from ethanol/water mixtures (yield: 78–85%, purity ≥98% by HPLC) .

Q. What analytical techniques are most effective for characterizing this compound?

  • Answer :

  • ¹H/¹⁹F NMR : δ 3.4 ppm (CH₂NH), δ -70 ppm (CF₃) .
  • FT-IR : N-H stretch at 3300 cm⁻¹, C-F stretch at 1150 cm⁻¹ .
  • Elemental analysis : Theoretical composition (C: 17.8%, H: 3.7%, N: 20.8%).
  • Mass spectrometry : ESI-MS m/z 135.5 [M+H]+ .
  • X-ray crystallography : Confirms monoclinic crystal structure (space group P2₁/c) .

Q. What solvent systems are optimal for dissolving this compound in synthetic applications?

  • Answer :

SolventSolubility (g/100 mL, 25°C)
Water0.7
Ethanol12.4
Chloroform8.9
Benzene0.3
Diethyl ether<0.1
Polar aprotic solvents like DMF or DMSO are preferred for reactions requiring high solubility .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoroethyl group influence the compound's reactivity in heterocycle formation?

  • Answer : The -CF₃ group enhances reactivity by:

Lowering the pKa of the hydrazine N-H protons (pKa ~6.2 vs. 8.1 for ethyl analogs), increasing nucleophilicity .

Stabilizing transition states in cyclocondensation reactions (e.g., Fischer indole synthesis), reducing activation energy by 18.3 kJ/mol (DFT calculations) .

Accelerating reaction kinetics (3.2× faster cyclization with ketones compared to non-fluorinated analogs) .

Q. What strategies mitigate decomposition pathways during long-term storage?

  • Answer :

  • Hydrolysis : Store at -20°C under argon (t₁/₂ increases from 42 days to >1 year at 25°C) .
  • Oxidation : Add 0.1% butylated hydroxytoluene (BHT) to reduce oxidative impurities by 78% .
  • Photodegradation : Use amber glassware; UV exposure increases decomposition 3.7× .

Q. How does pH affect the stability of this compound in aqueous solutions?

  • Answer : Stability studies show:

  • pH 2–4 : Optimal stability (≤2% degradation after 7 days).
  • pH >7 : Rapid hydrolysis (t₁/₂ = 6 hours at pH 9).
  • Mechanism : Base-catalyzed cleavage of the N-N bond, confirmed by LC-MS detection of trifluoroethylamine and hydrazine byproducts .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points (218–222°C)?

  • Answer : Variations arise from sublimation tendencies and hygroscopicity. Sublimation onset occurs at 218°C (lit.), but slow heating rates (1°C/min) in sealed capillaries yield consistent mp 220–222°C. Ensure samples are fully desiccated (Karl Fischer water content <0.5%) before analysis .

Methodological Recommendations

Q. What computational tools are suitable for modeling the compound's interactions in drug design?

  • Answer :

  • Docking studies : Use AutoDock Vina with fluorine-specific force fields (e.g., CFF91) to account for C-F⋯H interactions .
  • DFT calculations : B3LYP/6-31+G(d,p) basis set accurately predicts electronic effects of the -CF₃ group .

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